molecular formula C8H13NO4S B098674 N,S-Diacetylcysteine methyl ester CAS No. 19547-88-7

N,S-Diacetylcysteine methyl ester

Cat. No. B098674
CAS RN: 19547-88-7
M. Wt: 219.26 g/mol
InChI Key: AIDHMQPGKCFCHV-ZETCQYMHSA-N
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Description

Synthesis Analysis

The synthesis of various ester prodrugs of N-acetylcysteine (NAC) has been explored to improve its systemic bioavailability, which is typically low due to extensive first-pass metabolism. One approach involved the creation of alkyl esters, glycolamide esters, and an acyloxymethyl ester at the carboxylic acid part of NAC, as well as the S-benzoyl ester and various carboxylic acid esters thereof . Another study focused on the synthesis of rhenium(V) oxo complexes with a chelate that includes a cysteine methyl ester derivative. This process yielded two diastereomers, which were stable and did not interconvert, and were characterized using various spectroscopic methods . Additionally, a method for the preparation of N-acetyl-S-arylcysteines was developed using the Chan–Lam–Evans arylation of N,N'-diacetylcystine dimethyl ester with arylboronic acids .

Molecular Structure Analysis

The molecular structure of the synthesized rhenium(V) oxo complex with the cysteine methyl ester derivative was determined through X-ray analysis, revealing a distorted square pyramidal coordination with the PN2S coordination set in the equatorial plane . This detailed structural information is crucial for understanding the complex's reactivity and potential applications.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are diverse. For instance, the rhenium(V) oxo complex formation involves the initial binding of the phosphorus atom of the chelate to the metal, which drives the coordination of the other atoms in the ligand . The hydrolysis of the NAC esters was studied to understand their potential as prodrugs, with the pH-rate profiles indicating various catalyzed reactions, including those by human and rat plasma as well as rat liver and intestinal homogenate . The S-arylation of N,N'-diacetylcystine dimethyl ester was found to be sensitive to the presence of air, which is an important consideration for the synthesis of arylmercapturic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their synthesis and structural analysis. The rhenium(V) oxo complexes are characterized by their stability and the inability to interconvert between diastereomers . The prodrug forms of NAC were evaluated for their chemical and enzymatic hydrolysis characteristics, suggesting that esterification at the carboxylic acid function or the thiol group could protect against intestinal deacetylation . The sensitivity of the S-arylation reaction to air indicates a potential limitation in the synthesis of arylmercapturic acids, which could affect their physical stability .

Case Studies

While the provided data does not include specific case studies, the research on NAC esters as prodrugs and the synthesis of rhenium(V) oxo complexes could be considered case studies in their respective fields. The former explores the potential for improving drug delivery, while the latter contributes to the field of coordination chemistry with potential applications in catalysis or materials science.

Scientific Research Applications

  • Nitrosation and Nitrosylation of Haemoproteins

    • The nitrosation of N-acetylcysteine methyl ester produces the S-nitroso(thionitrite) derivative, which decomposes in ether to give NN′-diacetylcystine dimethyl ester. This reaction demonstrates the compound's reactivity and potential in the study of haemoproteins and related compounds (Bonnett & Nicolaidou, 1979).
  • High-Performance Liquid Chromatography (HPLC) Applications

    • N-acetylcysteine methyl ester is used as a reagent for HPLC of biologically important thiols. It reacts selectively and rapidly with thiols, forming fluorescent adducts that can be detected fluorimetrically. This indicates its utility in the analytical determination of biologically relevant thiols (Gatti et al., 1990).
  • Synthesis and Characterization in Inorganic Chemistry

    • In the field of inorganic chemistry, N-acetylcysteine methyl ester is used to synthesize and characterize rhenium(V) oxo complexes. The compound demonstrates significant relevance in the study of metal-ligand interactions, showcasing its importance in inorganic synthesis and characterization (Visentin et al., 2003).
  • Cell-Permeable Cysteine Derivative Studies

    • Studies on N-acetylcysteine ethyl ester, a similar compound, suggest that derivatives of N-acetylcysteine can be used to investigate pharmacokinetics and antioxidant potential in biological systems. While not directly N,S-Diacetylcysteine methyl ester, this research highlights the potential applications of related compounds in biomedical research (Giustarini et al., 2012).
  • Interaction with P-Glycoprotein

    • The interaction of prenylcysteine methyl esters, which share structural similarities with N,S-Diacetylcysteine methyl ester, with P-glycoprotein has been studied. These interactions are important for understanding the substrate specificity of P-glycoprotein and designing inhibitors for multidrug resistance in tumor cells (Zhang et al., 1995).

Safety And Hazards

When handling “N,S-Diacetylcysteine methyl ester”, it’s recommended to wash hands thoroughly after handling, wear protective gloves/clothing/eye protection/face protection, and rinse cautiously with water if the compound gets in the eyes .

properties

IUPAC Name

methyl (2R)-2-acetamido-3-acetylsulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4S/c1-5(10)9-7(8(12)13-3)4-14-6(2)11/h7H,4H2,1-3H3,(H,9,10)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDHMQPGKCFCHV-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CSC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30941316
Record name N-[3-(Acetylsulfanyl)-1-methoxy-1-oxopropan-2-yl]ethanimidic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,S-Diacetylcysteine methyl ester

CAS RN

19547-88-7
Record name N,S-Diacetyl-L-cysteine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19547-88-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,S-Diacetylcysteine methyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[3-(Acetylsulfanyl)-1-methoxy-1-oxopropan-2-yl]ethanimidic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl N,S-diacetyl-L-cysteinate
Source European Chemicals Agency (ECHA)
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Record name N,S-DIACETYLCYSTEINE METHYL ESTER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RA Moss, TJ Lukas, RC Nahas - Journal of the American …, 1978 - ACS Publications
A cysteine surfactant (IV, AS-Cys) was synthesized by coupling cysteine to TV-cetyl-TV. A-dimethyl-Ad-aminoethylammonium chloride. Under micellar conditions at pH 8.0, excess AS-…
Number of citations: 20 pubs.acs.org

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